molecular formula C11H15ClO B14483482 2-Chloro-4-(pentan-2-yl)phenol CAS No. 63762-54-9

2-Chloro-4-(pentan-2-yl)phenol

Cat. No.: B14483482
CAS No.: 63762-54-9
M. Wt: 198.69 g/mol
InChI Key: XVEPUTGIKPPWLB-UHFFFAOYSA-N
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Description

2-Chloro-4-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its chlorine and pentan-2-yl substituents on the phenol ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with a suitable alkylating agent under basic conditions to introduce the pentan-2-yl group at the para position relative to the hydroxyl group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pentan-2-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(pentan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine and alkyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Properties

CAS No.

63762-54-9

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-4-pentan-2-ylphenol

InChI

InChI=1S/C11H15ClO/c1-3-4-8(2)9-5-6-11(13)10(12)7-9/h5-8,13H,3-4H2,1-2H3

InChI Key

XVEPUTGIKPPWLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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